(3-bromo-4-fluorophenyl)hydrazine hydrochloride
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Overview
Description
(3-Bromo-4-fluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C₆H₆BrClFN₂ It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 3-bromo-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-bromo-4-fluorophenyl)hydrazine hydrochloride typically involves the reaction of 3-bromo-4-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated crystallization techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-4-fluorophenyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding azo compounds or reduced to form amines.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products:
Substitution Reactions: Products include substituted hydrazines and hydrazones.
Oxidation Reactions: Products include azo compounds.
Reduction Reactions: Products include primary and secondary amines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-bromo-4-fluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
4-Bromophenylhydrazine Hydrochloride: Similar structure but lacks the fluorine atom.
4-Fluorophenylhydrazine Hydrochloride: Similar structure but lacks the bromine atom.
3-Bromo-4-chlorophenylhydrazine Hydrochloride: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness: (3-Bromo-4-fluorophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1166990-89-1 |
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Molecular Formula |
C6H7BrClFN2 |
Molecular Weight |
241.5 |
Purity |
95 |
Origin of Product |
United States |
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